molecular formula C11H17BrN4O2 B6646435 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine

Cat. No.: B6646435
M. Wt: 317.18 g/mol
InChI Key: XQDXRDGSTPZKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine, also known as BNP, is a chemical compound that has been widely studied for its potential use in scientific research. BNP is a pyridine derivative that has been shown to have unique properties that make it useful for a variety of applications in the laboratory. In

Mechanism of Action

The mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. This compound has been shown to have a high affinity for certain metal ions, which may play a role in its biological activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it has been suggested that it may be useful in the prevention of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, and it has been suggested that it may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine in lab experiments is its unique properties, which make it useful for a variety of applications. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the development of new methods for the detection and quantification of this compound in biological samples. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to understand its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine involves the reaction of 3-bromo-5-nitropyridine-2-amine with 2-ethylbutane-1,2-diamine in the presence of a suitable solvent and under appropriate reaction conditions. The resulting product is then purified to obtain the desired compound. The synthesis of this compound has been well established and has been reported in several scientific publications.

Scientific Research Applications

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a potential therapeutic agent. This compound has also been studied for its potential use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.

Properties

IUPAC Name

1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4O2/c1-3-11(13,4-2)7-15-10-9(12)5-8(6-14-10)16(17)18/h5-6H,3-4,7,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXRDGSTPZKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC1=C(C=C(C=N1)[N+](=O)[O-])Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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